Benoxafos

Description

Properties

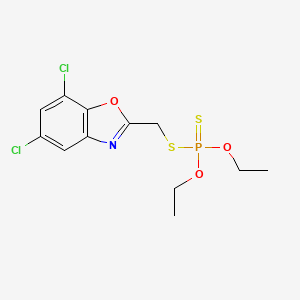

IUPAC Name |

(5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2NO3PS2/c1-3-16-19(20,17-4-2)21-7-11-15-10-6-8(13)5-9(14)12(10)18-11/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZAYQGUTKCBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCC1=NC2=C(O1)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057995 | |

| Record name | Benoxafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16759-59-4 | |

| Record name | Benoxafos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016759594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benoxafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,7-dichloro-1,3-benzoxazol-2-yl)methylsulfanyl-diethoxy-sulfanylidene-λ�-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENOXAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF2DT5DL6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benoxafos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Benoxafos and Acetylcholinesterase

Benoxafos is an organothiophosphate insecticide and acaricide.[1] Its chemical structure is S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate.[2][3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE).[1]

Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission. It is primarily located at neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems. The primary function of AChE is to catalyze the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This rapid degradation of acetylcholine terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next signal. The catalytic efficiency of AChE is remarkably high, approaching the diffusion-controlled limit.

The inhibition of AChE by compounds like benoxafos leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, from muscle twitching and paralysis to seizures and respiratory failure, which can be fatal.

The Molecular Mechanism of Acetylcholinesterase Inhibition by Benoxafos

The inhibitory action of benoxafos on acetylcholinesterase is a well-characterized example of irreversible enzyme inhibition common to organophosphate compounds. The process involves the phosphorylation of a critical serine residue within the active site of the enzyme.

The key steps of this mechanism are as follows:

-

Binding to the Active Site: Benoxafos, like other organophosphates, mimics the natural substrate, acetylcholine, and binds to the active site of AChE.

-

Phosphorylation of the Serine Residue: The phosphorus atom of the benoxafos molecule is electrophilic and reacts with the nucleophilic hydroxyl group of a serine residue in the esteratic site of the enzyme. This results in the formation of a stable, covalent phosphate-serine bond.

-

Formation of a Stable, Inactive Enzyme: The phosphorylated enzyme is extremely stable and its hydrolysis back to the active form is very slow, on the order of hours to days. This renders the enzyme essentially irreversibly inhibited.

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine is no longer efficiently hydrolyzed in the synapse. Its concentration builds up, leading to hyperstimulation of muscarinic and nicotinic acetylcholine receptors.

This mechanism is in contrast to reversible inhibitors, which bind non-covalently to the enzyme and can be readily displaced.

Quantitative Data on Acetylcholinesterase Inhibition

A critical parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate a more potent inhibitor.

While specific IC50 values for benoxafos are not readily found in publicly available scientific literature, the IC50 values for various other organophosphate and carbamate inhibitors of acetylcholinesterase have been determined and are presented in the table below for comparative purposes. These values are typically in the nanomolar to micromolar range.

Table 1: Comparative IC50 Values for Acetylcholinesterase Inhibitors

| Compound | Type | IC50 (AChE) | Source Organism | Reference |

| Paraoxon | Organophosphate | Varies (nM to µM range) | Various | General Literature |

| Dichlorvos | Organophosphate | Varies (nM to µM range) | Various | General Literature |

| Carbofuran | Carbamate | 0.003 ppm | Not Specified | |

| Carbaryl | Carbamate | 0.5 ppm | Not Specified | |

| Galantamine | Reversible Inhibitor | Varies (µM range) | Human | |

| Donepezil | Reversible Inhibitor | Varies (nM to µM range) | Human |

Note: The IC50 values can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate concentration, pH, and temperature.

Experimental Protocol: Determination of Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for measuring acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues. This method is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Benoxafos or other test inhibitor

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Pipettes and other standard laboratory equipment

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.

-

ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. Keep the enzyme solution on ice.

-

Inhibitor Stock Solutions: Prepare a series of stock solutions of benoxafos or the test inhibitor in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure

-

Assay Setup: In a 96-well microplate, add the following reagents in the order listed:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of DTNB solution

-

10 µL of the inhibitor solution at various concentrations (or solvent for the control wells)

-

-

Pre-incubation: Add 10 µL of the AChE solution to each well. Mix gently and pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

-

Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 412 nm every 30 seconds for a period of 5-10 minutes.

Controls

-

Negative Control (100% activity): Contains all reagents except the inhibitor (substitute with the inhibitor's solvent).

-

Positive Control: A known AChE inhibitor (e.g., paraoxon) should be included to validate the assay.

-

Blank: Contains all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Correct for the blank: Subtract the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_control is the rate of reaction of the negative control.

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Logical Relationship of the Mechanism of Action

The mechanism of action of benoxafos on acetylcholinesterase can be summarized through a logical flow of events, from the molecular interaction to the physiological outcome.

Conclusion

Benoxafos, as an organophosphate insecticide, functions as an irreversible inhibitor of acetylcholinesterase. The core mechanism involves the covalent phosphorylation of the serine residue in the enzyme's active site, leading to its inactivation. This results in the accumulation of acetylcholine and the disruption of normal nerve function, which is the basis of its insecticidal activity and potential toxicity to other organisms. While specific quantitative data for benoxafos is sparse in the public domain, the provided experimental protocol based on Ellman's method offers a robust framework for researchers to determine its inhibitory potency and to screen for other potential acetylcholinesterase inhibitors. A thorough understanding of this mechanism is crucial for the development of new pesticides with improved selectivity and for the management of organophosphate poisoning.

References

Physicochemical properties of Benoxafos for environmental modeling

An In-depth Technical Guide on the Physicochemical Properties of Benoxafos for Environmental Modeling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific physicochemical properties of Benoxafos for environmental modeling is extremely limited. This guide summarizes the available information and describes the general experimental and modeling frameworks applicable to organophosphate pesticides of this nature.

Introduction

Benoxafos (also known as HOE 2910) is an organophosphate insecticide belonging to the benzoxazole chemical class.[1][2] Developed in the 1980s, its registration status is now considered obsolete in many regions, including a withdrawal from the European Union around 2010.[1] Despite its limited current use, understanding its environmental fate is crucial for assessing legacy contamination and for the broader study of organophosphate pesticides.

Environmental modeling relies on a core set of physicochemical properties to predict a chemical's transport, partitioning, and persistence in the ecosystem.[3][4] Key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the soil organic carbon-water partition coefficient (Koc), which together determine whether a substance will be found in air, water, soil, or biota. Degradation processes such as hydrolysis, photolysis, and biodegradation are critical for determining the persistence of the compound in the environment.

This document compiles the known properties of Benoxafos and outlines the standard experimental protocols used to determine these essential parameters for environmental modeling.

Chemical Identity and Properties

While specific experimental values for many of Benoxafos's key environmental parameters are not available in peer-reviewed literature, its basic chemical identity is established.

| Identifier | Value | Source(s) |

| IUPAC Name | S-((5,7-dichlorobenzo[d]oxazol-2-yl)methyl) O,O-diethyl phosphorodithioate | |

| Synonyms | Benoxafosum, HOE 2910 | |

| CAS Number | 16759-59-4 | |

| Molecular Formula | C12H14Cl2NO3PS2 | |

| Molecular Weight | 386.24 g/mol | |

| Physical State | Solid |

Physicochemical Properties for Environmental Modeling

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physicochemical data for Benoxafos. The table below summarizes the available information. The absence of data is a major barrier to performing accurate environmental risk assessments.

| Property | Value | Source(s) |

| Water Solubility (at 20-25°C) | No data available | |

| Vapor Pressure (at 20-25°C) | No data available | |

| Henry's Law Constant | No data available | |

| Octanol-Water Partition Coeff. (Log Kow) | No data available | |

| Soil Organic Carbon-Water Coeff. (Log Koc) | No data available | |

| Melting Point | No data available | |

| Boiling Point | 444 °C | |

| Dissociation Constant (pKa) | No data available |

Environmental Fate and Degradation

The persistence of a pesticide is determined by its susceptibility to various degradation processes.

-

Hydrolysis: As an organophosphate ester, Benoxafos may be susceptible to hydrolysis, a process where the molecule is cleaved by a reaction with water. The rate of hydrolysis is often pH-dependent, with degradation being faster under acidic or basic conditions for similar compounds.

-

Photolysis: This process involves the degradation of a chemical by sunlight. For compounds with chromophores that absorb UV radiation, direct photolysis can be a significant degradation pathway.

-

Biodegradation: Microorganisms in soil and water can play a crucial role in breaking down pesticides. The rate of biodegradation depends on soil type, microbial population, temperature, and moisture.

Quantitative data on the half-lives of Benoxafos for these specific degradation pathways are not currently available in the public domain.

Standardized Experimental Protocols

Where data for a specific chemical like Benoxafos is lacking, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data.

Octanol-Water Partition Coefficient (Kow)

The Kow is a critical parameter for assessing a chemical's lipophilicity and its potential to bioaccumulate.

-

Methodology (OECD 107): Shake Flask Method:

-

A solution of the test substance (Benoxafos) is prepared in either n-octanol or water.

-

The solution is mixed with a predetermined volume of the other solvent (water or n-octanol, respectively) in a vessel. Both solvents should be mutually saturated beforehand.

-

The vessel is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

The phases are separated, typically by centrifugation.

-

The concentration of the substance in each phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm, Log Kow.

-

Soil Adsorption/Desorption (Koc)

The soil adsorption coefficient (Koc) measures the tendency of a chemical to bind to the organic matter in soil and is essential for predicting leaching and runoff.

-

Methodology (OECD 106): HPLC Screening Method:

-

An HPLC column with a stationary phase containing immobilized organic matter (e.g., cyanopropyl) is used.

-

The retention time of the test substance is measured after injection onto the column.

-

A series of reference compounds with known Log Koc values are also run to create a calibration curve that correlates retention time with Log Koc.

-

The Log Koc of Benoxafos is determined by comparing its retention time to the calibration curve. This provides an estimate of the soil sorption behavior. Batch equilibrium studies are often required for more definitive values.

-

Hydrolysis as a Function of pH

This test determines the rate of abiotic degradation in water at different pH levels.

-

Methodology (OECD 111):

-

Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

A small amount of a concentrated stock solution of Benoxafos is added to each buffer solution.

-

The solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C) in the dark to prevent photolysis.

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

The degradation rate constant and the half-life (DT50) at each pH are calculated assuming first-order kinetics.

-

Conceptual Model for Environmental Fate

The following diagram illustrates the key processes and physicochemical properties that govern the environmental fate of a pesticide like Benoxafos. The properties listed in the tables above are critical inputs for quantitative models that simulate these pathways.

Conceptual model of Benoxafos's environmental fate pathways.

Conclusion

Benoxafos is an organophosphate insecticide for which there is a significant lack of the foundational physicochemical and degradation data required for robust environmental modeling and risk assessment. While its chemical identity is known, key parameters such as water solubility, vapor pressure, Kow, and Koc remain uncharacterized in publicly available literature. This data gap prevents accurate prediction of its environmental partitioning, persistence, and potential for bioaccumulation. To conduct a reliable environmental assessment, these properties would need to be determined experimentally using standardized methodologies, such as the OECD guidelines outlined in this guide. The provided conceptual model illustrates the critical role these properties play in determining the ultimate environmental fate of the compound.

References

- 1. Benoxafos (Ref: HOE 2910) [sitem.herts.ac.uk]

- 2. Benoxafos - Immunomart [immunomart.com]

- 3. agriculture.researchfloor.org [agriculture.researchfloor.org]

- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway and Impurity Profiling of Benoxafos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of the organophosphate insecticide Benoxafos, along with a detailed analysis of its potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide manufacturing, offering insights into the chemical processes, potential contaminants, and analytical methodologies required for quality control.

Introduction to Benoxafos

Benoxafos, with the chemical name S-((5,7-dichlorobenzo[d]oxazol-2-yl)methyl) O,O-diethyl phosphorodithioate, is an organophosphate insecticide. Its efficacy lies in the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. A thorough understanding of its synthesis and the potential for impurity formation is critical for ensuring its safe and effective use, as well as for meeting stringent regulatory standards.

Proposed Synthesis Pathway of Benoxafos

While a definitive, publicly available synthesis protocol for Benoxafos is not widely documented, a plausible and chemically sound two-step synthetic route can be proposed based on established organic chemistry principles and the synthesis of structurally related compounds. This pathway involves the formation of a key benzoxazole intermediate followed by the introduction of the phosphorodithioate moiety.

Step 1: Synthesis of 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole (Intermediate 1)

The initial step focuses on the construction of the dichlorinated benzoxazole core. This is likely achieved through the condensation of 2-amino-4,6-dichlorophenol with chloroacetyl chloride.

-

Reaction: 2-amino-4,6-dichlorophenol reacts with chloroacetyl chloride in a cyclization reaction to form the benzoxazole ring. This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the elimination of water.

Step 2: Synthesis of Benoxafos

The final step involves the reaction of the chloromethylated benzoxazole intermediate with a salt of O,O-diethyl phosphorodithioic acid.

-

Reaction: 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole (Intermediate 1) is reacted with the potassium salt of O,O-diethyl phosphorodithioic acid. This is a nucleophilic substitution reaction where the phosphorodithioate anion displaces the chloride ion on the chloromethyl group, forming the final Benoxafos molecule.

Below is a DOT script for the visualization of the proposed synthesis pathway.

Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical and pesticide manufacturing.[1] Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the final product.[1] A comprehensive impurity profile is essential for ensuring the safety and efficacy of Benoxafos.

Potential Impurities from the Synthesis Pathway

Based on the proposed synthesis, several potential impurities can be anticipated:

-

Starting Material-Related Impurities:

-

Isomers of Dichlorophenol: The presence of other isomers of dichlorophenol in the starting 2-amino-4,6-dichlorophenol could lead to the formation of isomeric Benoxafos analogues.

-

Unreacted 2-amino-4,6-dichlorophenol: Incomplete reaction in the first step could lead to the presence of the starting aminophenol in the final product.

-

-

Intermediate-Related Impurities:

-

Unreacted 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole: If the second step does not go to completion, this intermediate could remain as an impurity.

-

-

Side-Reaction-Related Impurities:

-

Over-chlorinated species: During the synthesis of the benzoxazole core, further chlorination of the aromatic ring is a possibility, leading to trichloro- or tetrachloro- Benoxafos analogues.

-

Hydrolysis Products: The chloromethyl intermediate can be susceptible to hydrolysis, which would result in the formation of 5,7-dichloro-2-(hydroxymethyl)benzo[d]oxazole. This could then potentially react with the phosphorodithioate, or remain as a separate impurity.

-

Byproducts from O,O-diethyl phosphorodithioic acid synthesis: The synthesis of this reagent can generate its own set of impurities, such as the corresponding monothio or trithio analogues, which could then react to form related Benoxafos impurities.

-

Degradation Impurities

Benoxafos, like other organophosphates, may be susceptible to degradation under certain environmental conditions (e.g., hydrolysis, photolysis). The primary degradation pathway is likely the hydrolysis of the phosphorodithioate ester linkage, leading to the formation of 5,7-dichloro-2-(mercaptomethyl)benzo[d]oxazole and O,O-diethyl phosphorodithioic acid.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the specific impurities found in commercially produced Benoxafos. Manufacturers are required to conduct thorough impurity profiling and establish acceptable limits for each identified impurity based on toxicological data and regulatory guidelines. The table below provides a template for how such data should be structured.

| Impurity Name/Structure | Potential Source | Typical Concentration Range (w/w %) | ICH/Regulatory Limit |

| Isomeric Benoxafos | Starting Material (Isomeric dichlorophenol) | Data Not Available | To be determined |

| 2-amino-4,6-dichlorophenol | Starting Material (Unreacted) | Data Not Available | To be determined |

| 5,7-dichloro-2-(chloromethyl)benzo[d]oxazole | Intermediate (Unreacted) | Data Not Available | To be determined |

| Trichloro-Benoxafos | Side Reaction (Over-chlorination) | Data Not Available | To be determined |

| 5,7-dichloro-2-(hydroxymethyl)benzo[d]oxazole | Side Reaction (Hydrolysis) | Data Not Available | To be determined |

| O,O-diethyl phosphorothioate analogue | Side Reaction (Impurity in reagent) | Data Not Available | To be determined |

| 5,7-dichloro-2-(mercaptomethyl)benzo[d]oxazole | Degradation | Data Not Available | To be determined |

Experimental Protocols for Impurity Analysis

The identification and quantification of impurities in Benoxafos require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a widely used technique for the analysis of organophosphate pesticides.[2][3]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for separating nonpolar to moderately polar compounds like Benoxafos and its potential impurities.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common starting point. The gradient program should be optimized to achieve good resolution between the main peak and any impurity peaks.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where Benoxafos and its potential impurities exhibit significant absorbance. This can be determined by acquiring the UV spectrum of a Benoxafos standard. A wavelength around 230-280 nm is often a good starting point for benzoxazole-containing compounds.

-

Sample Preparation: A known concentration of the Benoxafos sample is dissolved in a suitable solvent (e.g., acetonitrile) and filtered through a 0.45 µm filter before injection.

-

Quantification: Impurities are quantified by comparing their peak areas to that of a certified reference standard of the impurity, or by using the relative response factor if a standard is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds like many pesticides and their impurities.[4]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity and selectivity).

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: A split/splitless injector is typically used. The injection volume and temperature should be optimized to ensure efficient transfer of the analytes to the column without degradation.

-

Oven Temperature Program: A temperature gradient program is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for the identification of unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the quantification of known impurities at low levels.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate) before injection. Derivatization may be necessary for non-volatile or thermally labile impurities.

Below is a DOT script for a typical experimental workflow for impurity profiling.

Conclusion

This technical guide has outlined a plausible synthesis pathway for Benoxafos and provided a framework for understanding and profiling its potential impurities. The successful and safe production of Benoxafos relies on a deep understanding of its chemistry, the ability to control the manufacturing process to minimize impurity formation, and the implementation of robust analytical methods for quality control. For professionals in the field, a continuous effort to refine synthetic routes and improve analytical techniques will be crucial in ensuring the quality and safety of this and other similar products.

References

Benoxafos: A Technical Whitepaper on its Historical Use and Environmental Persistence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and regulatory data on Benoxafos are scarce. This document summarizes the available information and, where specific data for Benoxafos is lacking, provides general information for the broader class of organophosphate insecticides. This is intended to serve as a technical guide, highlighting both what is known and the significant data gaps concerning this compound.

Introduction

Benoxafos is an organophosphate insecticide and acaricide.[1] Like other compounds in this class, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] This whitepaper provides a comprehensive overview of the known historical use and the largely uncharacterized environmental persistence of Benoxafos. Given the limited specific data, this guide also incorporates general principles of organophosphate environmental fate and standard analytical methodologies.

Chemical and Physical Properties

Limited data is available on the specific physical and chemical properties of Benoxafos. The following table summarizes the known information.

| Property | Value | Source |

| IUPAC Name | S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate | [1][2][3] |

| Synonyms | HOE 2910, Benoxafosum | |

| CAS Number | 16759-59-4 | |

| Chemical Formula | C12H14Cl2NO3PS2 | |

| Molecular Weight | 386.26 g/mol | |

| Water Solubility | Data not available | |

| Soil Half-life (t½) | Data not available | |

| Log Kow | Data not available |

Historical Use and Regulation

Benoxafos was developed and introduced in the 1980s as an insecticide and acaricide. Its primary use was likely in agriculture to control pests such as aphids and whiteflies. Early registrations for its use are noted as occurring around the 1990s.

Environmental Persistence and Fate

Specific experimental data on the environmental persistence of Benoxafos is not available in published literature. However, based on its classification as an organophosphate pesticide, a general overview of its likely environmental fate can be inferred.

Abiotic and Biotic Degradation

Organophosphate pesticides are generally susceptible to degradation in the environment through both abiotic and biotic pathways. The primary mechanism of degradation is typically hydrolysis of the ester bonds, which can be influenced by pH, temperature, and the presence of microorganisms.

Microbial degradation is a key process in the breakdown of organophosphates in soil and water. Bacteria and fungi can utilize these compounds as a source of carbon and phosphorus. The degradation pathways often involve enzymes such as phosphotriesterases that hydrolyze the phosphate ester bonds.

Bioaccumulation

The potential for bioaccumulation of a pesticide is related to its lipophilicity (often estimated by the octanol-water partition coefficient, Log Kow) and its persistence in the environment. While specific data for Benoxafos is unavailable, organophosphate esters as a class exhibit a wide range of bioaccumulation potential. Some organophosphates can accumulate in aquatic organisms, with exposure occurring through both water and diet. The extent of bioaccumulation is influenced by the organism's metabolism, which can break down these compounds.

Experimental Protocols

Due to the absence of published studies detailing experimental work on Benoxafos, this section outlines standard methodologies for the analysis of organophosphate pesticides in environmental matrices. These protocols are representative of the approaches that would be employed to generate the missing environmental fate data for Benoxafos.

Analysis of Organophosphate Pesticides in Soil

Objective: To extract, identify, and quantify Benoxafos residues in soil samples.

Methodology:

-

Sample Preparation: Soil samples are air-dried and sieved to remove large debris.

-

Extraction: A representative subsample is subjected to solvent extraction. Common techniques include:

-

Soxhlet Extraction: Continuous extraction with a solvent mixture such as acetone and n-hexane.

-

Accelerated Solvent Extraction (ASE): Utilizes elevated temperatures and pressures to achieve rapid and efficient extraction.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive solid-phase extraction method that involves an extraction and partitioning step with acetonitrile followed by a clean-up step using a mixture of sorbents.

-

-

Clean-up: The crude extract is purified to remove interfering co-extracted substances. This is often achieved using solid-phase extraction (SPE) cartridges.

-

Analysis: The purified extract is analyzed using chromatographic techniques:

-

Gas Chromatography (GC): Coupled with a selective detector such as a Flame Photometric Detector (FPD) (sensitive to phosphorus and sulfur) or a Mass Spectrometer (MS) for definitive identification and quantification.

-

Liquid Chromatography (LC): Often coupled with tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

-

Analysis of Organophosphate Pesticides in Water

Objective: To determine the concentration of Benoxafos in water samples.

Methodology:

-

Sample Collection: Water samples are collected in clean glass bottles and stored at low temperatures to prevent degradation.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The water sample is extracted with an immiscible organic solvent (e.g., dichloromethane).

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a sorbent that retains the pesticide, which is then eluted with a small volume of solvent. This method allows for pre-concentration of the analyte.

-

-

Analysis: The resulting extract is analyzed using GC-MS or LC-MS/MS as described for soil analysis.

Conclusion and Future Perspectives

Benoxafos is an obsolete organophosphate insecticide with a limited and dated history of use. A significant knowledge gap exists regarding its environmental persistence, degradation pathways, and bioaccumulation potential. The lack of such data makes a comprehensive risk assessment challenging.

Future research should focus on:

-

Acquiring fundamental environmental fate data: Studies to determine the soil and water half-life, water solubility, and octanol-water partition coefficient of Benoxafos are crucial.

-

Identifying degradation products: Elucidating the major abiotic and biotic degradation products would provide a more complete picture of its environmental impact.

-

Assessing bioaccumulation potential: Laboratory studies to determine the bioconcentration factor (BCF) in aquatic organisms are needed.

-

Developing specific analytical methods: Validated analytical methods for the detection of Benoxafos and its metabolites in various environmental matrices would be beneficial for any future monitoring studies.

Addressing these research needs would allow for a more informed understanding of the environmental legacy of this and other similar "legacy" pesticides.

References

In-depth Technical Guide: Benoxafos Degradation Products and Their Environmental Fate

A comprehensive review of available scientific literature and regulatory data reveals a significant lack of detailed public information regarding the degradation products of the organophosphate pesticide benoxafos and its environmental fate. This guide summarizes the limited available data and highlights the current knowledge gaps.

Introduction to Benoxafos

Benoxafos is an organothiophosphate insecticide and acaricide.[1] As an organophosphate, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in insects and mammals.[1]

Basic chemical identification of benoxafos is as follows:

| Property | Value |

| IUPAC Name | S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate[1][2] |

| CAS Registry No. | 16759-59-4[2] |

| Chemical Formula | C₁₂H₁₄Cl₂NO₃PS₂ |

| Molecular Weight | 386.3 g/mol |

| Synonyms | HOE 2910 |

Below is the two-dimensional chemical structure of benoxafos.

Caption: Chemical structure of benoxafos.

Environmental Fate and Degradation Pathways

Despite extensive searches of scientific databases, regulatory agency websites (including the Environmental Protection Agency - EPA), and chemical property repositories, no detailed studies on the hydrolysis, photolysis, or microbial degradation of benoxafos could be located in the public domain.

Typically, the environmental fate of a pesticide is evaluated through a series of standardized studies:

-

Hydrolysis: The breakdown of the chemical in water at different pH levels.

-

Photolysis: The degradation of the chemical by sunlight, both in water and on soil surfaces.

-

Aerobic and Anaerobic Degradation: The breakdown of the chemical by microorganisms in the presence and absence of oxygen, respectively, in both soil and aquatic environments.

For benoxafos, the results of such studies, including identified degradation products, formation and decline curves, and half-life values, are not publicly available.

Potential Degradation Products

Lacking experimental data for benoxafos, potential degradation pathways can only be hypothesized based on the degradation of structurally similar pesticides. Organophosphate pesticides are generally susceptible to hydrolysis of the phosphate ester bonds. For benoxafos, this could potentially lead to the cleavage of the molecule, resulting in diethyl phosphorodithioate and a substituted dichlorobenzoxazole moiety. However, without experimental validation, the identity and subsequent fate of these potential metabolites remain unknown.

Ecotoxicity

Limited information is available regarding the ecotoxicity of benoxafos. A safety data sheet indicates that it is "very toxic to aquatic life with long lasting effects," which is a common hazard classification for organophosphate insecticides.

Data Gaps and Future Research

The absence of publicly available data on the environmental fate and degradation of benoxafos represents a significant knowledge gap. To conduct a thorough environmental risk assessment for this compound, the following data would be essential:

-

Identification of Degradation Products: Comprehensive studies to identify the chemical structures of all major degradation products formed under various environmental conditions.

-

Quantitative Fate Data: Determination of degradation rates and half-lives in soil and water to assess the persistence of the parent compound and its metabolites.

-

Mobility Studies: Data on the potential for benoxafos and its degradates to leach through soil and contaminate groundwater or move into surface water via runoff.

-

Ecotoxicity of Degradation Products: Toxicological studies on the identified metabolites to determine if they pose a greater or lesser risk to non-target organisms than the parent compound.

Conclusion

While benoxafos is identified as an organophosphate insecticide and acaricide, a comprehensive technical guide on its degradation products and environmental fate cannot be constructed from the currently available public information. The necessary experimental data on its hydrolysis, photolysis, and microbial degradation, as well as the identity and fate of its metabolites, are not present in the scientific literature or publicly accessible regulatory documents. This significant data gap prevents a thorough assessment of the environmental risks associated with the use of benoxafos. Further research is critically needed to address these unknowns.

References

In Vitro Neurotoxicity of Organophosphates on Primary Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, a class of chemicals including the insecticide Benoxafos, are known for their neurotoxic properties. While the primary mechanism of acute toxicity is the inhibition of acetylcholinesterase (AChE), a growing body of evidence from in vitro studies using primary neuronal cultures reveals a more complex picture of neurotoxicity. These studies highlight non-AChE mediated effects, including the induction of oxidative stress, mitochondrial dysfunction, disruption of calcium homeostasis, and apoptosis. This technical guide provides an in-depth overview of the experimental protocols used to assess the neurotoxicity of OPs in primary neuronal cultures and summarizes the quantitative findings and key signaling pathways implicated in OP-induced neuronal damage. Although specific data for Benoxafos is limited, the information presented for other OPs like chlorpyrifos and diazinon serves as a critical reference for understanding its potential neurotoxic profile.

Introduction

Primary neuronal cultures are a valuable in vitro model for investigating the cellular and molecular mechanisms of neurotoxicity.[1] They provide a controlled environment to study the direct effects of compounds on neurons, independent of systemic metabolic influences. The study of organophosphates in these systems has been instrumental in elucidating mechanisms beyond simple AChE inhibition, which are critical for understanding the potential for developmental neurotoxicity and long-term neurological deficits associated with low-level exposure.[2][3]

Experimental Protocols

Primary Neuronal Culture Preparation

A fundamental requirement for studying neurotoxicity is the establishment of healthy primary neuronal cultures. The following is a generalized protocol for cortical neuron isolation.

Protocol:

-

Tissue Dissection: Cortices are dissected from embryonic day 18 (E18) rat or mouse pups.

-

Enzymatic Digestion: The cortical tissue is minced and incubated in a papain solution at 37°C for approximately 20 minutes to dissociate the cells.

-

Mechanical Dissociation: The tissue is then gently triturated to create a single-cell suspension.

-

Cell Plating: The cell suspension is centrifuged, and the resulting cell pellet is resuspended in a supplemented Neurobasal® medium. Cells are then plated onto Poly-D-lysine coated plates at a desired density.

-

Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂, with partial media changes every 3-4 days.[4]

Assessment of Neuronal Viability

Determining the concentration-dependent toxicity of a compound is a critical first step.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial NADPH-dependent cellular oxidoreductase enzymes reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan, a purple insoluble product.[5] The amount of formazan is proportional to the number of living cells.

-

Alamar Blue Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.

Protocol (MTT Assay):

-

Treatment: Treat mature primary neuronal cultures with a range of OP concentrations for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control.

Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the inhibition of AChE activity, the primary mechanism of acute OP toxicity.

Protocol (Ellman's Method):

-

Cell Lysis: Lyse treated neuronal cells to release intracellular AChE.

-

Reaction Initiation: In a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.

-

Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color change is measured at 412 nm and is proportional to AChE activity.

-

Analysis: Calculate the percentage of AChE inhibition for each OP concentration and determine the IC50 value.

Apoptosis Assays

These assays determine if the compound induces programmed cell death.

-

Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Assays typically use a fluorogenic or colorimetric substrate that is cleaved by active caspases.

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments. This can be visualized as a "ladder" on an agarose gel or quantified using ELISA-based methods.

Protocol (Caspase-3 Activity):

-

Treatment and Lysis: Treat neurons with the OP and then lyse the cells.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA or a fluorescent equivalent) to the cell lysate.

-

Measurement: Measure the colorimetric or fluorescent signal over time.

-

Analysis: Quantify the increase in signal as an indicator of caspase-3 activation.

Oxidative Stress Measurement

OPs can induce oxidative stress by increasing the production of reactive oxygen species (ROS).

Protocol (ROS Detection):

-

Treatment: Expose primary neurons to the OP.

-

Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measurement: In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microscope or plate reader.

-

Analysis: An increase in fluorescence indicates an increase in intracellular ROS production.

Calcium Imaging

Disruption of intracellular calcium homeostasis is another non-cholinergic mechanism of OP neurotoxicity.

Protocol:

-

Dye Loading: Load primary neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Record the baseline fluorescence before adding the compound.

-

Treatment and Recording: Add the OP and record the changes in fluorescence over time using a fluorescence microscope equipped with a live-cell imaging system.

-

Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

Quantitative Data Summary

Table 1: Effects of Organophosphates on Neuronal Viability and AChE Activity

| Organophosphate | Cell Type | Assay | Endpoint | Concentration | Result | Reference |

| Chlorpyrifos | Rat Cortical Neurons | Alamar Blue | Cell Viability | 100 µM (48h) | No significant change | |

| Chlorpyrifos-oxon | Rat Cortical Neurons | Alamar Blue | Cell Viability | 100 µM (14d) | Decreased | |

| Diazinon | Rat Cortical Neurons | Alamar Blue | Cell Viability | 100 µM (48h) | No significant change | |

| Dichlorvos | Neuronal Cells | MTT | Cell Viability | 100 µM (5d) | ~80% loss of viability | |

| Parathion | Neuronal Cells | MTT | Cell Viability | 50 µM (5d) | ~20% reduction | |

| Chlorpyrifos | Neuronal Cells | MTT | Cell Viability | 100 µM (5d) | Significant reduction | |

| Chlorpyrifos | Rat Cortical Neurons | AChE Assay | AChE Inhibition | 5, 10, 20 µM (24h) | Significant inhibition | |

| Chlorpyrifos-oxon | Rat Cortical Neurons | AChE Assay | AChE Inhibition | 5 nM - 20 µM (24h) | Significant inhibition | |

| Diazinon | Human SH-SY5Y | Ca2+ influx | IC50 | 7.2 µM | - | |

| Chlorpyrifos | Human SH-SY5Y | Ca2+ influx | IC50 | 2.1 µM | - |

Table 2: Effects of Organophosphates on Mitochondrial Function

| Organophosphate | Cell Type | Parameter | Concentration | Result | Reference |

| Dichlorvos | Neuronal Cells | Coenzyme Q10 levels | 50 µM | Decreased by 72% | |

| Parathion | Neuronal Cells | Coenzyme Q10 levels | 50 µM | Decreased by 62% | |

| Chlorpyrifos | Neuronal Cells | Coenzyme Q10 levels | 50 µM | Decreased by 43% | |

| Chlorpyrifos | Rat Cortical Neurons | Mitochondrial Movement | 1-20 µM (24h) | Decreased | |

| Chlorpyrifos-oxon | Rat Cortical Neurons | Mitochondrial Movement | 5 nM - 20 µM (24h) | Decreased |

Signaling Pathways in Organophosphate Neurotoxicity

In vitro studies have been pivotal in identifying signaling pathways involved in OP neurotoxicity that are independent of AChE inhibition.

Oxidative Stress and Mitochondrial Dysfunction

Many OPs induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary target of OP-induced oxidative stress, leading to mitochondrial dysfunction, characterized by decreased ATP production, altered mitochondrial membrane potential, and the release of pro-apoptotic factors.

Disruption of Calcium Homeostasis

OPs can disrupt intracellular calcium signaling, leading to a sustained increase in cytosolic calcium levels. This can activate various downstream signaling cascades, including proteases and kinases, ultimately leading to excitotoxicity and cell death.

Induction of Apoptosis

Several OPs have been shown to induce apoptosis in primary neuronal cultures. This can be triggered by oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades. For example, diazinon has been shown to induce apoptotic neuronal death.

Altered Neurotrophic Factor Signaling

Studies have shown that OPs can interfere with neurotrophic factor signaling pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. For example, chlorpyrifos and diazinon have been found to alter the expression of fibroblast growth factors (FGFs) and their receptors.

Conclusion

The use of primary neuronal cultures has significantly advanced our understanding of the neurotoxic mechanisms of organophosphates beyond their well-established role as AChE inhibitors. The evidence strongly suggests that OPs, likely including Benoxafos, can induce neuronal damage through a variety of interconnected pathways, including oxidative stress, mitochondrial dysfunction, disrupted calcium signaling, and apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation of OP neurotoxicity and the development of potential therapeutic interventions. Further research focusing specifically on Benoxafos is warranted to confirm its neurotoxic profile and to accurately assess its risk to human health.

References

- 1. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEVELOPMENTAL NEUROTOXICITY OF ORGANOPHOSPHATES TARGETS CELL CYCLE AND APOPTOSIS, REVEALED BY TRANSCRIPTIONAL PROFILES IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genotoxic Potential of Benoxafos in Eukaryotic Cell Lines: An In-Depth Technical Guide

Disclaimer: This technical guide addresses the potential genotoxic effects of Benoxafos. As of the latest literature review, no specific studies on the genotoxicity of Benoxafos in eukaryotic cell lines have been published. Therefore, this document provides an in-depth analysis based on the known genotoxic profiles of structurally related organophosphate pesticides. The experimental protocols, data, and mechanistic pathways described herein are representative of the methodologies used and the results expected for this class of compounds.

Executive Summary

Benoxafos, an organophosphate pesticide, belongs to a chemical class known to exhibit genotoxic potential in various biological systems. Organophosphates can induce DNA damage through mechanisms such as the generation of reactive oxygen species (ROS), leading to oxidative stress, and the formation of DNA adducts. This guide outlines the standard experimental approaches to assess the genotoxic potential of a compound like Benoxafos, including the Comet assay, the in vitro micronucleus test, and the in vitro chromosomal aberration assay. While direct experimental data for Benoxafos is unavailable, this paper serves as a comprehensive resource for researchers and drug development professionals on the methodologies and potential outcomes of such an investigation.

Introduction to Organophosphate Genotoxicity

Organophosphate pesticides are a widely used class of chemicals that have been studied for their potential to cause DNA damage.[1][2] The primary mechanisms of genotoxicity associated with organophosphates involve the induction of oxidative stress, leading to single and double-strand DNA breaks, and the formation of DNA adducts that can interfere with DNA replication and transcription.[1] Common in vitro and in vivo assays have demonstrated that exposure to certain organophosphates can result in dose-dependent increases in DNA damage and chromosomal abnormalities.[3][4]

Hypothetical Genotoxic Profile of Benoxafos

Based on the toxicological data of analogous organophosphate compounds, it is hypothesized that Benoxafos could induce the following genotoxic effects in eukaryotic cell lines:

-

DNA Strand Breaks: Induction of both single and double-strand DNA breaks.

-

Chromosomal Damage: Increase in the frequency of chromosomal aberrations, such as chromatid and chromosome breaks.

-

Micronuclei Formation: Elevation in the number of micronuclei, indicative of chromosomal loss or fragmentation.

These potential effects would likely be dose-dependent and may be influenced by the metabolic activation of the compound.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical quantitative data that could be expected from genotoxicity assays on an organophosphate pesticide like Benoxafos.

Table 1: Hypothetical Results of the Comet Assay in a Human Lymphocyte Cell Line (e.g., TK6)

| Concentration (µM) | Mean % Tail DNA (± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 10 | 8.7 ± 1.5 |

| 25 | 15.4 ± 2.3 |

| 50 | 28.9 ± 3.8 |

| 100 | 45.1 ± 5.2 |

| Positive Control (e.g., H₂O₂) | 55.6 ± 4.7 |

Table 2: Hypothetical Results of the In Vitro Micronucleus Test in a Human Lymphocyte Cell Line (e.g., TK6)

| Concentration (µM) | Frequency of Micronucleated Cells (%) (± SD) |

| 0 (Vehicle Control) | 1.2 ± 0.3 |

| 10 | 1.8 ± 0.5 |

| 25 | 3.5 ± 0.8 |

| 50 | 6.8 ± 1.2 |

| 100 | 12.5 ± 2.1 |

| Positive Control (e.g., Mitomycin C) | 15.2 ± 1.9 |

Table 3: Hypothetical Results of the In Vitro Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells

| Concentration (µM) | Percentage of Cells with Aberrations (± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.7 |

| 10 | 3.5 ± 1.0 |

| 25 | 7.2 ± 1.5 |

| 50 | 14.8 ± 2.4 |

| 100 | 25.6 ± 3.1 |

| Positive Control (e.g., Cyclophosphamide) | 29.4 ± 2.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

The Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

5.1.1 Materials

-

Eukaryotic cell line (e.g., TK6, HepG2)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green I)

-

Microscope slides

5.1.2 Protocol

-

Cell Preparation: Treat cells with various concentrations of the test compound and appropriate controls.

-

Slide Preparation: Coat microscope slides with a layer of NMPA.

-

Encapsulation: Mix the treated cells with LMPA and layer onto the pre-coated slides.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

-

Neutralization: Neutralize the slides with neutralization buffer.

-

Staining and Visualization: Stain the DNA and visualize using a fluorescence microscope.

-

Scoring: Analyze at least 50-100 comets per slide using image analysis software to quantify the percentage of DNA in the tail.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which originate from chromosome fragments or whole chromosomes that lag behind during anaphase.

5.2.1 Materials

-

Eukaryotic cell line (e.g., TK6, CHO, human peripheral blood lymphocytes)

-

Cytochalasin B (for cytokinesis-block method)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa)

-

Microscope slides

5.2.2 Protocol

-

Cell Treatment: Expose cell cultures to various concentrations of the test compound and controls. For the cytokinesis-block method, add Cytochalasin B to arrest cytokinesis.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Analyze at least 1000-2000 binucleated cells per concentration for the presence of micronuclei under a light microscope.

In Vitro Chromosomal Aberration Assay

This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

5.3.1 Materials

-

Eukaryotic cell line (e.g., CHO, human peripheral blood lymphocytes)

-

Metaphase-arresting substance (e.g., Colcemid)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., Giemsa)

-

Microscope slides

5.3.2 Protocol

-

Cell Treatment: Treat cell cultures with various concentrations of the test substance and controls.

-

Metaphase Arrest: Add a metaphase-arresting substance to the cultures to accumulate cells in metaphase.

-

Harvesting: Harvest the cells by trypsinization or centrifugation.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fixation: Fix the cells in a suitable fixative.

-

Slide Preparation: Prepare chromosome spreads by dropping the fixed cell suspension onto clean, cold, wet slides.

-

Staining: Stain the slides with a chromosome stain.

-

Analysis: Analyze at least 100-200 well-spread metaphases per concentration for structural chromosomal aberrations under a light microscope.

Mandatory Visualizations

Signaling Pathway

Caption: Potential signaling pathway of Benoxafos-induced genotoxicity.

Experimental Workflow: Comet Assay

Caption: Workflow of the Alkaline Comet Assay.

Experimental Workflow: In Vitro Micronucleus Test

Caption: Workflow of the In Vitro Micronucleus Test.

References

Benoxafos (CAS No. 16759-59-4): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxafos, with the CAS number 16759-59-4, is an organothiophosphate compound belonging to the benzoxazole chemical class. Its primary reported activities are as an acaricide and insecticide. This technical guide provides a comprehensive overview of the known information regarding Benoxafos, including its chemical properties, mechanism of action, and potential research applications. Due to the limited publicly available research specifically on Benoxafos, this guide supplements direct information with data and protocols from closely related organophosphate pesticides and benzoxazole derivatives to provide a thorough understanding of its potential uses in a research context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benoxafos is presented in the table below.

| Property | Value |

| IUPAC Name | S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate |

| Molecular Formula | C12H14Cl2NO3PS2 |

| Molecular Weight | 386.24 g/mol |

| CAS Number | 16759-59-4 |

| Appearance | Solid powder |

| Purity | >98% (typical) |

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate pesticide, the primary mechanism of action for Benoxafos is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine.

The inhibition of AChE by organophosphates like Benoxafos leads to an accumulation of acetylcholine at the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the target organism. Benoxafos is specifically classified as a weak acetylcholinesterase (AChE) inhibitor.

Figure 1. Signaling pathway of Benoxafos via acetylcholinesterase inhibition.

Research Applications

While specific research applications for Benoxafos are not widely documented, its chemical structure and mechanism of action suggest several potential areas of investigation for researchers.

Acaricidal and Insecticidal Efficacy Screening

The primary reported use of Benoxafos is for controlling mites (acaricide) and insects (insecticide). Research in this area would involve determining its efficacy against a range of agricultural and public health pests.

Experimental Workflow for Efficacy Screening:

Figure 2. Experimental workflow for acaricidal/insecticidal efficacy screening.

Cholinesterase Inhibition Assays

As a known AChE inhibitor, Benoxafos can be used as a reference compound in studies aimed at discovering new pesticides or in toxicological research to understand the effects of organophosphates on various organisms.

Benzoxazole Moiety Research

The benzoxazole core in Benoxafos is a scaffold found in many biologically active compounds. Researchers in medicinal chemistry and drug discovery could use Benoxafos as a starting point for the synthesis of novel derivatives with potential applications beyond pest control, such as antimicrobial or other therapeutic agents.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by Benoxafos.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Benoxafos

-

Solvent for Benoxafos (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of Benoxafos in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Benoxafos solution (or solvent for control)

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate (ATCI) solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of the product of acetylcholine hydrolysis (thiocholine) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Benoxafos.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Benoxafos concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Quantitative Data

| Parameter | Organism/Enzyme | Typical Value Range for Organophosphates |

| LC50 | Various insect species | 0.01 - 100 mg/L |

| LD50 | Various mite species | 0.1 - 50 µg/cm² |

| IC50 | Acetylcholinesterase | 1 nM - 100 µM |

Conclusion

Benoxafos is an organothiophosphate with a benzoxazole core, functioning as a weak acetylcholinesterase inhibitor. While its primary application is in pest control, its chemical structure and mechanism of action present opportunities for broader research in areas such as toxicology, environmental science, and medicinal chemistry. The lack of extensive public data on Benoxafos underscores the need for further investigation to fully characterize its biological activity and potential applications. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the properties of this compound.

The Obsolete Organophosphate: A Technical History of Benoxafos

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Benoxafos, an organophosphate insecticide and acaricide, holds a place in the historical archives of pesticide development. Though now obsolete, a technical examination of its discovery, mode of action, and toxicological profile offers valuable insights into the evolution of pesticide science. This guide provides a comprehensive overview of Benoxafos, summarizing its known properties and the experimental methodologies of the era in which it was active.

Benoxafos, also known by its developmental code HOE 2910, was developed as a weak acetylcholinesterase (AChE) inhibitor.[1] Its primary use was in the control of pests such as aphids, whiteflies, and mites on crops like cotton, vegetables, and fruit.[1] As an organophosphate, its mechanism of toxicity is rooted in the disruption of the nervous system of target organisms.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | S-[(5,7-dichloro-1,3-benzoxazol-2-yl)methyl] O,O-diethyl phosphorodithioate | [2] |

| CAS Name | S-[(5,7-dichloro-2-benzoxazolyl)methyl] O,O-diethyl phosphorodithioate | [2] |

| CAS Registry Number | 16759-59-4 | [2] |

| Chemical Formula | C12H14Cl2NO3PS2 | |

| Molecular Weight | 386.24 g/mol | |

| Synonyms | Benoxafosum, HOE 2910 | |

| Activity | Acaricide, Insecticide (arylalkyl organothiophosphate) |

Discovery and Development

The development of organophosphate insecticides dates back to the 1930s, with the pioneering work of Gerhard Schrader. These compounds emerged as highly effective alternatives to the arsenical and botanical insecticides of the time. While the specific timeline and key milestones for the discovery and development of Benoxafos by Hoechst AG are not well-documented in publicly accessible records, it falls within the broader history of extensive research and synthesis of novel organophosphorus compounds for agricultural use in the mid-20th century.

The logical progression of its development would have followed a standard pathway for pesticides of that era.

Synthesis

A potential synthetic scheme is outlined below:

Mode of Action

As an organophosphate, the primary mode of action of Benoxafos is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The inhibition of AChE by organophosphates involves the phosphorylation of a serine residue in the active site of the enzyme. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect.

Toxicological Profile

Detailed quantitative toxicological data for Benoxafos is scarce in publicly available literature, a common issue for obsolete pesticides. However, based on its classification as an organophosphate, a general toxicological profile can be inferred.

Acute Toxicity:

-

Oral LD50 (Rat): Data not available.

-

Dermal LD50 (Rabbit): Data not available.

-

Inhalation LC50 (Rat): Data not available.

While specific values are unavailable, organophosphates as a class exhibit a wide range of acute toxicities.

Experimental Protocol for Acute Oral LD50 (Rat) (General Guideline):

A generalized protocol for determining the acute oral LD50 in rats, based on standard methodologies of the time, would involve the following steps:

-

Animal Selection: Healthy, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are selected and acclimatized to laboratory conditions.

-

Dose Preparation: Benoxafos is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.

-

Administration: A single dose of the prepared Benoxafos solution is administered by oral gavage to groups of rats. A control group receives only the vehicle.

-

Observation: The animals are observed for signs of toxicity and mortality over a period of 14 days.

-

Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Environmental Fate

The environmental fate of a pesticide is a critical factor in its overall risk assessment. Key parameters include its persistence in soil and its potential for degradation through various environmental processes.

Soil Half-Life: Data not available.

Degradation: As an organophosphate, Benoxafos would be expected to degrade in the environment through hydrolysis and microbial action. The ester linkages in the molecule are susceptible to cleavage, leading to less toxic breakdown products.

Experimental Protocol for Soil Half-Life Determination (General Guideline):

A typical laboratory-based soil half-life study would follow these general steps:

-

Soil Collection and Characterization: A representative agricultural soil is collected and characterized for properties such as pH, organic matter content, and microbial activity.

-

Application: A known concentration of Benoxafos is applied to soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

-

Sampling and Analysis: At regular intervals, soil subsamples are taken and analyzed for the concentration of Benoxafos using a suitable analytical method (e.g., gas chromatography).

-